molecular formula C14H10ClNO3 B5754821 (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone

(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone

Cat. No. B5754821
M. Wt: 275.68 g/mol
InChI Key: LRKIHWHAFSLVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone, commonly known as 3'-chloro-4'-nitroacetophenone (CNAP), is a chemical compound that has been widely used in scientific research. CNAP is a yellow crystalline solid that is soluble in organic solvents and exhibits a strong absorption at a wavelength of 400 nm.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone is not fully understood. However, it is believed to act as an electrophilic reagent that can react with various nucleophiles such as amines, alcohols, and thiols. The resulting products can then be used in further synthetic reactions.
Biochemical and Physiological Effects:
(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone in lab experiments is its ability to selectively react with specific nucleophiles. This allows for the synthesis of specific compounds with high purity. However, (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone is a toxic compound and should be handled with care. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone in scientific research. One potential application is in the synthesis of new antibacterial and antifungal agents. (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can also be used in the preparation of chiral compounds, which have important pharmaceutical applications. Additionally, (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can be used as a starting material for the synthesis of natural products, which can have important biological activity.

Synthesis Methods

(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone.

Scientific Research Applications

(4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of benzimidazole derivatives, pyrimidine derivatives, and other biologically active compounds. (4-chlorophenyl)(4-methyl-3-nitrophenyl)methanone has also been used in the preparation of chiral auxiliaries and as a starting material for the synthesis of natural products.

properties

IUPAC Name

(4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9-2-3-11(8-13(9)16(18)19)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKIHWHAFSLVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6846568

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